molecular formula C26H40N2O2 B3841837 N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide CAS No. 86583-04-2

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide

Cat. No.: B3841837
CAS No.: 86583-04-2
M. Wt: 412.6 g/mol
InChI Key: JCNWBPKQFBLUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide is a high-purity chemical reagent designed for research and development applications. This symmetrical bis-adamantane compound features two robust, diamondoid adamantane units linked by a flexible butyl carboxamide spacer. The adamantane group is a well-known pharmacophore prized in medicinal chemistry for its lipophilicity, rigid structure, and ability to enhance metabolic stability . This structure is of significant interest in the design and exploration of novel enzyme inhibitors. Adamantyl carboxamides have been identified as a potent structural class for inhibiting the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for activating cortisol and is a promising target for treating metabolic disorders such as type 2 diabetes, insulin resistance, and obesity . Researchers can utilize this dimeric adamantane scaffold to investigate structure-activity relationships, molecular recognition, and the effects of incorporating multiple bulky, hydrophobic groups on biological activity and physicochemical properties. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-3-1-2-4-28-24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNWBPKQFBLUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319531
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86583-04-2
Record name NSC346557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method is the alkylation of 1-bromoadamantane with alkyl halides, such as n-butyl bromide, to produce the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon to reduce any double bonds or carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce azide or thiol groups.

Scientific Research Applications

Antiviral Activity

Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral uncoating, thus preventing the virus from releasing its genetic material into host cells. N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide may exhibit similar properties due to its structural characteristics that facilitate interaction with viral proteins .

Anticancer Properties

Recent studies have shown that adamantane derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated potent activity against human cervical (HeLa) and breast (MCF-7) cancer cell lines in vitro, with IC50 values below 10 µM . This suggests potential as a chemotherapeutic agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Adamantane derivatives are known NMDA receptor antagonists, which can be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease . The unique adamantane core enhances stability and selectivity for specific receptor subtypes.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-116ModerateModerate Activity
HepG-2ModerateModerate Activity
PC-3>10Weak Activity

These findings indicate that while the compound shows strong efficacy against certain cancer types, further research is necessary to explore its full potential across different malignancies.

Mechanism of Action

The mechanism of action of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Adamantane Derivatives

Compound (CAS) Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Calculated pKa Density (g/cm³) Refractive Index
Target (312941-79-0) C₂₆H₃₉N₃O₂ 441.61 2 2 ~14.37* ~1.257* ~1.667*
N-(4-{4-(adamantane-1-amido)phenylmethyl}phenyl)adamantane-1-carboxamide (86583-14-4) C₃₅H₄₂N₂O₂ 522.72 2 2 14.37 ± 0.70 1.257 1.667
N-(4-phenyldiazenylphenyl)adamantane-1-carboxamide (324538-57-0) C₂₃H₂₅N₃O 359.50 1 2 N/A N/A N/A
N-(4-ethoxyphenyl)-1-adamantanecarboxamide (71458-44-1) C₁₉H₂₅NO₂ 299.41 1 2 N/A N/A N/A

Substituent Effects on Physicochemical Properties

Linker Flexibility and Rigidity

  • Target (312941-79-0) : The butyl linker provides moderate flexibility compared to the rigid phenylmethyl spacer in 86583-14-3. This may enhance solubility in organic solvents but reduce crystallinity .
  • 86583-14-4 : The phenylmethyl group introduces aromaticity and steric bulk, likely reducing solubility but improving thermal stability.

Hydrogen Bonding and Polarity

  • Both the target and 86583-14-4 exhibit identical hydrogen-bonding profiles (2 donors, 2 acceptors), suggesting similar solubility challenges in polar solvents.

Functional Group Diversity

  • 324538-57-0 : The azo (-N=N-) group introduces π-conjugation and photochemical reactivity, absent in the target compound. This moiety may enable applications in dyes or photo-switchable materials .
  • 71458-44-1 : The ethoxy (-OCH₂CH₃) group enhances hydrophobicity and may influence metabolic stability in biological systems .

Computational and Experimental Findings

Acid-Base Behavior

The predicted pKa (~14.37) for the target compound aligns with 86583-14-4, indicating weak basicity due to the amide groups. This contrasts with simpler adamantane derivatives lacking secondary amides, which typically exhibit lower pKa values .

Density and Refractive Index

The density (1.257 g/cm³) and refractive index (1.667) of 86583-14-4 suggest that the target compound, with a similar structure, would share these properties. These values reflect the high carbon content and rigid adamantane framework .

Biological Activity

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique adamantane structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound is an adamantane derivative characterized by a carbonylamino group and a butyl chain. Its molecular formula is C26H40N2O2, with a molecular weight of 412.608 g/mol .
  • Physical Properties : The compound has a density of 1.168 g/cm³ and a boiling point of 651.3°C at 760 mmHg .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane structure allows for effective binding to various receptors, potentially modulating their activity.

Key Mechanisms:

  • Antiviral Activity : The compound may inhibit viral replication by targeting ion channels, similar to other adamantane derivatives like amantadine, which are known to interfere with the M2 ion channel of Influenza A viruses .
  • Anticancer Properties : Preliminary studies have indicated that the compound exhibits antiproliferative activity against several cancer cell lines, including HeLa and MCF-7, suggesting its potential as an anticancer agent .

In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of various adamantane derivatives, including this compound, against five human tumor cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (μM) Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-116ModerateModerate Activity
HepG-2ModerateModerate Activity
PC-3>10Weak Activity

The compound displayed potent activity against HeLa and MCF-7 cell lines, indicating its potential for further development as an anticancer drug .

Mechanistic Insights

Research has suggested that the efficacy of adamantane derivatives in cancer therapy may be linked to their ability to induce apoptosis in cancer cells. This is achieved through various pathways, including modulation of mitochondrial function and activation of caspases .

Case Studies

  • Antiviral Research : A study focused on the interaction between adamantane derivatives and viral proteins demonstrated that modifications to the adamantane core could enhance antiviral efficacy. This compound was among the compounds tested for improved binding affinity to viral targets .
  • Cancer Therapeutics : Another investigation explored the use of adamantane derivatives in combination therapies for cancer treatment. The results indicated that when used alongside conventional chemotherapeutics, this compound enhanced cytotoxic effects on resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between adamantane-1-carboxylic acid and a diamine precursor. For example, similar adamantane carboxamides were prepared with yields of 62–67% by optimizing stoichiometry, solvent (e.g., DMF or CHCl₃), and reaction time . Alternative routes involve adamantyl isocyanate intermediates generated via Curtius rearrangement or phosgenation of 1-aminoadamantane, followed by nucleophilic attack by butylamine derivatives . Temperature control (0–25°C) and catalytic additives (e.g., DMAP) can enhance efficiency .

Q. Which analytical techniques are most effective for characterizing adamantane-based carboxamides, and how should data interpretation be approached?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 28.0–178.5 ppm for adamantane carbons) confirm connectivity and purity. Splitting patterns distinguish equatorial/axial adamantane protons .
  • HRMS (ESI-TOF) : Accurate mass analysis (e.g., m/z = 417.2496 [M+H]⁺) validates molecular formulae .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, R factors <0.05 ensure high precision in adamantane derivatives .

Advanced Research Questions

Q. How do structural modifications of the adamantane core influence the physicochemical and pharmacological properties of this compound?

  • Methodology :

  • Substituent Effects : Introducing polar groups (e.g., hydroxyl or chlorophenyl) on the adamantane scaffold alters solubility and logP values. For instance, 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid (logP = 2.7) shows improved aqueous solubility compared to unsubstituted analogs .
  • Bioactivity : Analogues like 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide exhibit antineoplastic activity by targeting kinase pathways, validated via in vitro cytotoxicity assays (IC₅₀ <10 µM) .

Q. What strategies can resolve contradictions in reported biological activity data for adamantane carboxamides across different studies?

  • Methodology :

  • Assay Standardization : Control variables such as cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and compound purity (>98% by HPLC) .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain discrepancies in IC₅₀ values .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target binding affinity .

Q. How can computational modeling and crystallographic data be integrated to elucidate the binding mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses of the adamantane core in hydrophobic pockets (e.g., ATP-binding sites in kinases). Energy minimization refines van der Waals interactions .
  • Crystallographic Refinement : SHELXL refines high-resolution protein-ligand structures, resolving hydrogen-bond networks (e.g., carboxamide NH···O=C interactions) .
  • MD Simulations : GROMACS simulations (50 ns) assess conformational stability of the ligand-receptor complex .

Experimental Design Considerations

Q. What are the critical factors in designing catalytic systems for synthesizing adamantane carboxamides?

  • Methodology :

  • Catalyst Selection : Mn-mediated reductive transamidation (e.g., MnCl₂/Zn) enables tertiary amide formation with nitroarenes, avoiding harsh phosgene derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amine intermediates .
  • Workflow Automation : High-throughput screening (HTS) with robotic liquid handlers accelerates condition optimization for scale-up .

Q. How should researchers address challenges in crystallizing adamantane carboxamides for structural analysis?

  • Methodology :

  • Crystal Growth : Slow vapor diffusion (e.g., hexane/EtOAc) promotes ordered lattice formation. Adamantane derivatives often crystallize in orthorhombic systems (e.g., P2₁2₁2₁) .
  • Twinned Data Handling : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals, improving R₁ values .

Data Contradiction Analysis

Q. Why do reported yields for adamantane carboxamide syntheses vary significantly across studies?

  • Methodology :

  • Side-Reaction Mitigation : Trace moisture degrades isocyanate intermediates; use molecular sieves or anhydrous conditions .
  • Purification Techniques : Gradient flash chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) removes byproducts like unreacted adamantane acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.